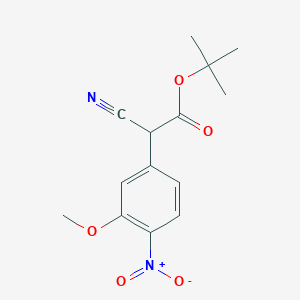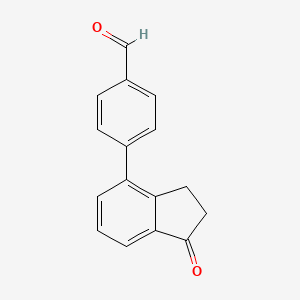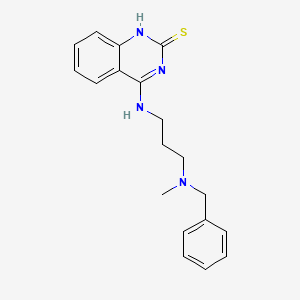![molecular formula C25H17ClN2O5 B14095834 Methyl 4-[7-chloro-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14095834.png)
Methyl 4-[7-chloro-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[7-chloro-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromeno[2,3-c]pyrrol core, which is a fused ring system containing both chromene and pyrrole moieties
Méthodes De Préparation
The synthesis of Methyl 4-[7-chloro-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves multiple steps, typically starting with the preparation of the chromeno[2,3-c]pyrrol core. This can be achieved through cyclization reactions involving appropriate precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Methyl 4-[7-chloro-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the chromeno[2,3-c]pyrrol core or the benzoate ester group.
Applications De Recherche Scientifique
Methyl 4-[7-chloro-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases or conditions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Methyl 4-[7-chloro-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar compounds to Methyl 4-[7-chloro-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate include other chromeno[2,3-c]pyrrol derivatives and benzoate esters These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties
Similar compounds include:
Propriétés
Formule moléculaire |
C25H17ClN2O5 |
|---|---|
Poids moléculaire |
460.9 g/mol |
Nom IUPAC |
methyl 4-[7-chloro-3,9-dioxo-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C25H17ClN2O5/c1-32-25(31)16-6-4-15(5-7-16)21-20-22(29)18-11-17(26)8-9-19(18)33-23(20)24(30)28(21)13-14-3-2-10-27-12-14/h2-12,21H,13H2,1H3 |
Clé InChI |
ZGLJNBGAZYNNAC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=C(C3=O)C=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)glycine](/img/structure/B14095757.png)
![1-(3-Chlorophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095764.png)

![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095771.png)
![2-(4-Ethylpiperazin-1-yl)-6-methyl-5-[4-(propan-2-yl)benzyl]pyrimidin-4-ol](/img/structure/B14095780.png)


![2-[3-(Dimethylamino)propyl]-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095796.png)
![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate](/img/structure/B14095806.png)


![2-[2-(4-methoxyphenyl)ethenyl]-3H-quinazolin-4-one](/img/structure/B14095850.png)
![3 inverted exclamation markaH-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3 inverted exclamation marka-carboxylic acid](/img/structure/B14095853.png)
![{1-[(Tert-butoxy)carbonyl]-4-methylpiperazin-2-yl}acetic acid](/img/structure/B14095860.png)
